REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:7][CH3:8])=[CH:4][CH2:5][OH:6])[CH3:2].[N:9]([O:11]CCCCC)=O.[ClH:17]>C(O)(=O)C>[Cl:17][C:3]([CH2:7][CH3:8])([CH2:1][CH3:2])[CH:4]([N:9]=[O:11])[CH2:5][OH:6]
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Name
|
|
Quantity
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23 g
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Type
|
reactant
|
Smiles
|
C(C)C(=CCO)CC
|
Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCCC
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice-salt bath
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Type
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ADDITION
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Details
|
After the addition of the acid
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Type
|
STIRRING
|
Details
|
was stirred at the same temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an acetone-carbon dioxide bath for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The buff-coloured solid was filtered off
|
Type
|
WASH
|
Details
|
washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
recrystallised from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(CO)N=O)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |